N-methyl-1H-imidazole-4-sulfonamide
Description
Fundamental Chemical Significance of Imidazole-Sulfonamide Architectures
The fusion of an imidazole (B134444) ring and a sulfonamide group within a single molecule creates a scaffold with remarkable chemical versatility. Imidazole, a five-membered heterocyclic ring containing two nitrogen atoms, is a ubiquitous motif in nature, found in essential biomolecules like the amino acid histidine and the hormone histamine (B1213489). wikipedia.org Its aromaticity, coupled with its ability to act as both a hydrogen bond donor and acceptor, makes it a privileged structure in medicinal chemistry. nih.govmdpi.com
On the other hand, the sulfonamide functional group (-SO2NHR) has been a cornerstone of medicinal chemistry since the discovery of sulfa drugs. nih.govopenaccesspub.org This group is known for its chemical stability, resistance to hydrolysis, and its capacity to participate in strong hydrogen bonding interactions. nih.govresearchgate.net The combination of these two moieties in an imidazole-sulfonamide architecture results in a molecule with a rich electronic landscape and diverse potential for molecular interactions, making it an attractive target for synthetic and medicinal chemists. nih.gov
Historical Trajectory and Evolution of Research in Sulfonamide-Bearing Imidazole Systems
The journey of sulfonamide-bearing imidazole systems in research began with the groundbreaking discovery of sulfonamide antibacterial agents in the 1930s. openaccesspub.org Early research primarily focused on modifying the basic sulfanilamide (B372717) structure to enhance its therapeutic properties. This led to the development of a wide array of sulfa drugs, some of which incorporated heterocyclic rings to modulate their activity and pharmacokinetic profiles.
The realization of the imidazole ring's biological importance, largely due to its presence in histidine and its role in enzyme catalysis, spurred further investigation into its incorporation into drug-like molecules. wikipedia.orgmdpi.com The convergence of these two research streams led to the synthesis and exploration of imidazole-sulfonamide hybrids. nih.gov Initial studies were often centered on creating new antimicrobial agents, but the scope of research has since expanded dramatically. nih.gov Today, scientists are investigating these systems for a multitude of potential applications, driven by a deeper understanding of their structure-activity relationships. nih.govnih.gov
Molecular Scaffolding of N-methyl-1H-imidazole-4-sulfonamide: Strategic Research Implications
Structural Rationale of the 1H-Imidazole Core in Chemical Research
The 1H-imidazole core is a five-membered aromatic heterocycle containing two nitrogen atoms in a 1,3-relationship. wikipedia.org This arrangement confers upon the ring a unique set of properties that are highly sought after in chemical research. It is amphoteric, meaning it can act as both an acid and a base. wikipedia.org The pyrrole-type nitrogen (N-1) can donate a proton, while the pyridine-type nitrogen (N-3) can accept a proton, allowing it to participate in a variety of chemical reactions and biological interactions. nih.gov
The aromatic nature of the imidazole ring provides a rigid scaffold that can be functionalized at various positions, allowing for the systematic exploration of structure-activity relationships. researchgate.net Furthermore, the imidazole ring is known to coordinate with metal ions, a property that is exploited in the design of catalysts and metalloenzyme inhibitors. wisconsin.edu
Functional Contributions of the Sulfonamide Moiety in Designed Molecules
The sulfonamide group (R-SO2-NR'R'') is a key functional group in medicinal chemistry, prized for its strong electron-withdrawing nature and its ability to act as a hydrogen bond donor and acceptor. nih.gov This moiety is relatively stable to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate. researchgate.net
In the context of this compound, the sulfonamide group significantly influences the electronic properties of the imidazole ring. It also provides a crucial point of interaction with biological targets, often mimicking the transition state of enzymatic reactions or binding to specific pockets in protein active sites. researchgate.net The versatility of the sulfonamide group allows for the attachment of various substituents (R'), further expanding the chemical space that can be explored.
Impact of N-Methyl Substitution on Reactivity and Research Potential
The presence of a methyl group on one of the nitrogen atoms of the imidazole ring (N-methylation) has a significant impact on the molecule's properties. wikipedia.org Firstly, it removes the possibility of tautomerism, which can simplify the interpretation of experimental data and lead to more predictable binding interactions. wikipedia.org
Secondly, N-methylation increases the basicity of the imidazole ring, which can affect its reactivity and its ability to interact with biological targets. wikipedia.org From a synthetic standpoint, the methyl group can also influence the regioselectivity of further chemical modifications. The study of how this N-methyl substitution alters the binding affinity and kinetics of imidazole derivatives provides valuable insights for rational drug design. nih.gov
Interactive Data Tables
| Property | Value | Reference |
| Molecular Formula | C4H7N3O2S | fishersci.ca |
| IUPAC Name | 1-methyl-1H-imidazole-4-sulfonamide | fishersci.ca |
| SMILES | CN1C=NC(=C1)S(N)(=O)=O | fishersci.ca |
| Compound Name | CAS Number | Molecular Formula |
| 1-Ethyl-N-methyl-1H-imidazole-4-sulfonamide | 1505017-76-4 | C6H11N3O2S |
| 4-amino-1-methyl-1H-imidazole-5-sulfonamide | 71518-19-9 | C4H8N4O2S |
| 1H-Imidazole-4-sulfonamide, 1-methyl-N-(3-(4-morpholinyl)propyl)- | Not Available | C11H20N4O3S |
| 1-Dimethylsulfonyl-4-hydroxymethyl-1H-imidazole-4-(hydroxymethyl)-N,N-dimethyl-1H-imidazole-1-sulfonamide | 140174-37-4 | Not Available |
| Methyl 4-imidazolecarboxylate | 17325-26-7 | C5H6N2O2 |
Structure
3D Structure
Properties
IUPAC Name |
N-methyl-1H-imidazole-5-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O2S/c1-5-10(8,9)4-2-6-3-7-4/h2-3,5H,1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQUFDFYYYYSGLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CN=CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Pathways and Chemical Transformations of N Methyl 1h Imidazole 4 Sulfonamide and Its Derivatives
Methodologies for Core N-methyl-1H-imidazole-4-sulfonamide Synthesis
The construction of the this compound scaffold can be achieved through several key synthetic methodologies, including classical amidation reactions, strategic carbon-nitrogen bond formations, and modern oxidative techniques.
Amidation and Sulfonyl Chloride Coupling Reactions
The most conventional and widely employed method for the synthesis of sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine. nih.gov In the context of this compound, this involves the coupling of 1-methyl-1H-imidazole-4-sulfonyl chloride with ammonia (B1221849) or an appropriate amine. The sulfonyl chloride precursor, 1-methyl-1H-imidazole-4-sulfonyl chloride, is a key intermediate that can be synthesized by reacting 1-methyl-1H-imidazole with chlorosulfonic acid. This electrophilic sulfonyl chloride readily reacts with nucleophilic amines to form the desired sulfonamide linkage.
While this method is a cornerstone of sulfonamide synthesis, the use of sulfonyl chlorides can present challenges due to their toxicity and instability. nih.gov Researchers have developed one-pot procedures to circumvent the isolation of these reactive intermediates. nih.govorganic-chemistry.org For instance, thiols can be converted in situ to sulfonyl chlorides using N-chlorosuccinimide (NCS) and then reacted with an amine to produce the sulfonamide. organic-chemistry.org
A notable development in this area is the one-pot synthesis of sulfonamides from unactivated carboxylic acids and amines. acs.org This strategy utilizes copper ligand-to-metal charge transfer (LMCT) to convert aromatic acids into sulfonyl chlorides, which are then aminated in the same pot. acs.org This approach avoids the pre-functionalization of the starting materials and is applicable to a diverse range of substrates. acs.org
| Reactants | Reagents/Conditions | Product | Reference |
| 1-methyl-1H-imidazole | Chlorosulfonic acid | 1-methyl-1H-imidazole-4-sulfonyl chloride | |
| 1-methyl-1H-imidazole-4-sulfonyl chloride | Ammonia/Amine | This compound | |
| Thiol, Amine | N-chlorosuccinimide (NCS), tetrabutylammonium (B224687) chloride, water | Sulfonamide | organic-chemistry.org |
| Aromatic carboxylic acid, Amine | Copper catalyst, LMCT activation | Sulfonamide | acs.org |
| Sulfonyl chloride, Amine | Triphenylphosphine, Triethylamine | Sulfinamide (can be oxidized to sulfonamide) | nih.govacs.org |
Carbon-Nitrogen Bond Formation Strategies in Imidazole-Sulfonamide Synthesis
The formation of the carbon-nitrogen (C-N) bond is a critical step in the synthesis of the imidazole (B134444) ring itself, which is then further functionalized to the sulfonamide. The methods for forming C-N bonds can be broadly categorized into reactions involving nucleophilic nitrogen with electrophilic carbon and vice versa. nptel.ac.in
Several named reactions are instrumental in imidazole synthesis. The Debus synthesis, first reported in 1858, utilizes the reaction of glyoxal (B1671930) and formaldehyde (B43269) with ammonia to produce imidazole. nih.gov While this method is still in use for creating C-substituted imidazoles, it often results in low yields. nih.gov
Modern approaches offer more control and efficiency. For instance, palladium-catalyzed Buchwald-Hartwig amination has proven to be an effective method for C-N coupling between 2-haloimidazoles and aromatic amines, leading to the synthesis of substituted 2-aminoimidazole derivatives. researchgate.net Additionally, visible-light-activated C-C and C-N bond formation provides a catalyst- and solvent-free method for synthesizing imidazo-fused heterocycles. rsc.org
Electrochemical methods also present a green and efficient alternative for C-N bond formation. An electrochemical oxidative tandem cyclization of aryl ketones and benzylamines can produce 1,2,4-trisubstituted-(1H)-imidazoles in good yields under metal- and oxidant-free conditions. organic-chemistry.org
Oxidative Sulfonylation Protocols
Recent advancements in synthetic chemistry have led to the development of oxidative sulfonylation methods that bypass the need for pre-functionalized starting materials like sulfonyl chlorides. nih.gov These protocols often involve the direct coupling of thiols or sulfinic acids with amines under oxidative conditions.
An environmentally benign electrochemical method facilitates the oxidative coupling of readily available thiols and amines. nih.govacs.org This process is driven by electricity, requires no sacrificial reagents or additional catalysts, and is completed in a short time frame, producing hydrogen as the only byproduct. nih.govacs.org The reaction proceeds through the formation of a disulfide, followed by the generation of an amine radical and subsequent oxidation steps to form the sulfonamide. acs.org
Another approach involves the I2O5-mediated oxidative S-N coupling between aryl thiols and amines under mild, metal-free conditions. thieme-connect.com This method provides a variety of sulfonamides in moderate to good yields. thieme-connect.com Furthermore, electrochemical oxidative C–H sulfonylation of aldehyde-derived hydrazones using sulfinic acids or their salts as sulfonylating agents has been developed, offering a sustainable route to sulfonylated hydrazones. thieme-connect.de
Advanced Synthetic Approaches for Structural Diversification
To explore the chemical space and potential applications of this compound, advanced synthetic strategies are employed to introduce structural diversity. These include regioselective functionalization of the imidazole ring and the use of multicomponent reactions to build complex molecular architectures.
Regioselective Functionalization of the Imidazole Ring
The imidazole ring possesses multiple sites for functionalization, and achieving regioselectivity is a key challenge and opportunity in the synthesis of its derivatives. The electronic properties of the imidazole ring guide its reactivity, with the C5 position being highly reactive towards electrophilic substitution, followed by the C4 position, while the C2 position has the most acidic C-H bond. nih.gov
Direct C-H arylation has emerged as a powerful tool for the regioselective functionalization of the imidazole core. nih.gov By carefully selecting the reaction conditions, it is possible to sequentially replace all three C-H bonds of the imidazole ring with aryl groups. nih.gov For instance, palladium-catalyzed arylation can be directed to specific positions. nih.gov
N-alkylation of the imidazole ring can also be controlled. The use of protecting groups, such as the SEM (2-(trimethylsilyl)ethoxymethyl) group, allows for regioselective N-alkylation. nih.gov Biocatalytic approaches using engineered enzymes, such as N-methyltransferases, have also been developed for the regioselective N-methylation of functionalized benzimidazoles, which can be a model for imidazole functionalization. researchgate.net
Multicomponent Reaction Design for Hybrid Architectures
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the reactants, are highly efficient for generating molecular diversity. bohrium.com MCRs are atom-economical and can rapidly build complex molecules, making them valuable in drug discovery. bohrium.com
Several MCRs have been developed for the synthesis of substituted imidazoles. bohrium.com A one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles can be achieved by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium (B1175870) acetate. organic-chemistry.org Another example is the synthesis of tri-aryl imidazole-benzene sulfonamide hybrids through a one-pot, single-step multicomponent reaction involving sulfanilamide (B372717), an aldehyde, benzil, and ammonium acetate. mdpi.com
These MCRs allow for the creation of hybrid architectures where the this compound core is linked to other pharmacologically relevant scaffolds. nih.govnih.gov The design of such hybrid molecules is a promising strategy in medicinal chemistry to develop compounds with enhanced or novel biological activities. nih.gov
Sustainable and Green Chemical Synthesis Methodologies
The development of environmentally benign synthetic methods for sulfonamides, including this compound and its derivatives, is a growing area of research. rsc.orgresearchgate.net Traditional methods often involve the use of hazardous reagents and solvents. researchgate.net Green chemistry approaches aim to mitigate these issues by employing safer solvents, reducing waste, and improving energy efficiency.
One notable green approach is the synthesis of sulfonamides in water. rsc.orgsci-hub.se This method avoids the use of volatile organic compounds and often simplifies product isolation. rsc.org For instance, the reaction of arylsulfonyl chlorides with amines can be carried out in water with dynamic pH control, eliminating the need for organic bases. rsc.org The desired sulfonamide product often precipitates from the reaction mixture upon acidification and can be isolated by simple filtration, yielding high purity compounds. rsc.org
Other sustainable techniques include:
Solvent-free reactions: Conducting reactions without a solvent, where the reactants themselves act as the reaction medium, minimizes solvent waste. sci-hub.se
Microwave-assisted synthesis: This technique can significantly reduce reaction times and energy consumption compared to conventional heating methods. nih.gov
Ultrasound-assisted synthesis: Sonication can enhance reaction rates and yields, providing an energy-efficient alternative. nih.gov
Flow chemistry: Continuous flow reactors offer advantages in terms of safety, scalability, and process control, leading to more efficient and sustainable production of sulfonamides. acs.org The use of eco-friendly co-solvents like polyethylene (B3416737) glycol (PEG) 400 has been explored in flow synthesis to overcome solubility issues. acs.org
These methodologies contribute to a more sustainable production of imidazole-sulfonamide derivatives, aligning with the principles of green chemistry. rsc.orgnih.govacs.org
Analytical Characterization and Purity Validation in Synthetic Research
The rigorous characterization and purity validation of newly synthesized compounds like this compound are crucial to ensure their identity and quality for any subsequent applications. A combination of chromatographic and spectroscopic techniques, along with elemental analysis, is employed for this purpose.
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are indispensable tools for the analysis of imidazole-containing compounds and sulfonamides. nih.govmdpi.comnih.gov These techniques are used for both the purification of the synthesized compounds and the quantification of their purity.
Reversed-phase HPLC is a common method for separating imidazole derivatives. nih.govmdpi.com The choice of the stationary phase (e.g., C8 or C18) and the mobile phase composition is optimized to achieve the desired separation. mdpi.comnih.gov For instance, a mobile phase consisting of a mixture of methanol (B129727) or acetonitrile (B52724) and a buffer solution is often used. mdpi.com
UHPLC, with its smaller particle size columns, offers higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. nih.govrsc.org This is particularly advantageous for the analysis of complex mixtures and for detecting trace impurities. nih.gov
The following table summarizes typical chromatographic conditions used for the analysis of related compounds:
| Parameter | HPLC for Imidazole Antimycotics nih.gov | UHPLC-MS/MS for Sulfonamides nih.gov |
| Column | Hypersil C-18, Spherisorb-CN, Chromspher-B | ZORBAX RRHD Eclipse Plus-C18 |
| Mobile Phase | Varies | A: 0.1% formic acid in water, B: Acetonitrile |
| Detection | UV | Tandem Mass Spectrometry (MS/MS) |
| Flow Rate | Not specified | 0.40 mL/min |
| Temperature | Not specified | 35 °C |
Spectroscopic techniques are vital for the unambiguous structural elucidation of this compound and its derivatives. nih.govnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure. nih.govnih.gov
In the ¹H NMR spectrum of an imidazole ring, the chemical shifts of the protons are characteristic. For a 1-methylimidazole, signals for the methyl group and the three ring protons would be expected. researchgate.netnist.gov The proton of a sulfonamide (–SO₂NH–) group typically appears as a singlet in the downfield region of the spectrum. rsc.org
¹³C NMR spectra complement the proton data by showing signals for each unique carbon atom in the molecule. rsc.org
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. nih.gov
The characteristic stretching vibrations of the sulfonyl group (O=S=O) in sulfonamides appear as two distinct bands. nih.govrsc.org
Other important vibrations include the N-H stretch of the sulfonamide and the C=N and C=C stretching vibrations of the imidazole ring. rsc.orgasianpubs.org
Mass Spectrometry (MS): Mass spectrometry determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. nih.govnih.gov Electron ionization (EI) is a common technique used to generate the mass spectrum. asianpubs.org
The following table summarizes key spectroscopic data for related imidazole and sulfonamide compounds:
| Spectroscopic Technique | Key Observances for Related Compounds |
| ¹H NMR | Imidazole ring protons typically appear between δ 7.0 and 8.0 ppm. The N-H proton of a sulfonamide can appear downfield, around δ 8-11 ppm. researchgate.netrsc.orgnih.gov |
| IR | Sulfonyl (O=S=O) stretches are observed in the regions of 1375–1351 cm⁻¹ and 1185–1150 cm⁻¹. nih.govrsc.org |
| Mass Spectrometry | The molecular ion peak (M+) confirms the molecular weight of the synthesized compound. nist.govasianpubs.org |
Elemental microanalysis is a fundamental technique used to determine the elemental composition (carbon, hydrogen, nitrogen, and sulfur) of a purified compound. elementalmicroanalysis.com The experimentally determined percentages of each element are compared with the theoretically calculated values for the proposed molecular formula. mdpi.com A close agreement between the found and calculated values provides strong evidence for the stoichiometric purity of the synthesized this compound. This technique is crucial for validating the empirical formula of the compound. elementalmicroanalysis.com
Current Challenges and Future Perspectives in Imidazole-Sulfonamide Synthesis
The synthesis of imidazole-sulfonamides, while established, still presents challenges and opportunities for future development. acs.orgthieme-connect.com
Current Challenges:
Selectivity: In molecules with multiple reactive sites, achieving selective sulfonylation at the desired position can be challenging. nih.gov
Harsh Reaction Conditions: Many traditional synthetic methods require harsh conditions, such as the use of strong bases or high temperatures, which can be incompatible with sensitive functional groups and are not environmentally friendly. researchgate.net
Scalability: Translating a laboratory-scale synthesis to an industrial-scale process can be difficult, especially for multi-step syntheses. acs.org
Future Perspectives:
Development of Novel Catalysts: The discovery of more efficient and selective catalysts for the sulfonylation reaction could lead to milder reaction conditions and improved yields. thieme-connect.com
Broader Application of Green Chemistry: The continued development and adoption of sustainable synthetic methods, such as flow chemistry and the use of bio-renewable solvents, will be crucial for reducing the environmental impact of sulfonamide synthesis. acs.orgresearchgate.net
C-H Functionalization: Direct C-H functionalization of the imidazole ring to introduce the sulfonamide group represents a highly atom-economical approach that could significantly streamline the synthesis.
Enzymatic Synthesis: The use of enzymes as catalysts for sulfonamide synthesis offers the potential for high selectivity and mild reaction conditions, although this area is still in its early stages of development.
The field of imidazole-sulfonamide synthesis is continuously evolving, with a strong emphasis on developing more efficient, selective, and sustainable methods to access these important chemical entities. acs.orgthieme-connect.com
Computational Chemistry and Theoretical Studies on N Methyl 1h Imidazole 4 Sulfonamide Systems
Quantum Chemical Investigations
Quantum chemical methods are powerful tools for exploring the molecular properties of N-methyl-1H-imidazole-4-sulfonamide. These methods provide detailed information about the electronic structure, reactivity, and conformational landscape of the molecule.
Electronic Structure and Reactivity Analyses using DFT and Ab Initio Methods
Density Functional Theory (DFT) and ab initio calculations are widely used to investigate the electronic properties of imidazole (B134444) and sulfonamide-containing compounds. researchgate.netrowan.edu These studies often focus on calculating frontier molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the corresponding energy gap. researchgate.netresearchgate.net These parameters are crucial for understanding the molecule's reactivity and kinetic stability. For instance, a smaller HOMO-LUMO gap generally indicates higher reactivity. researchgate.net
Ab initio studies on imidazole derivatives have shown that their electronic properties correlate with their potential applications, such as corrosion inhibition. researchgate.net For example, the compound 6-methyl-2-(4-metoxyphenylimidazole)[1,2-α]pyridine was identified as a potentially effective corrosion inhibitor due to its small HOMO-LUMO energy gap and low ionization potential. researchgate.net Similarly, DFT calculations have been employed to study the charge-density distributions and electrostatic potentials of imidazole analogs, providing insights into their anti-cancer activity. researchgate.net
Table 1: Calculated Electronic Properties of Imidazole Derivatives using Ab Initio Methods. researchgate.net
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Ionization Potential (eV) | Electron Affinity (eV) | Electronegativity (eV) | Global Hardness (eV) | Global Softness (eV) | Dipole Moment (Debye) |
| 2-phenylimidazole[1,2-α]pyridine | -7.532 | -2.631 | 10.163 | 7.532 | -2.631 | 2.451 | 5.082 | 0.098 | 2.057 |
| 6-methyl-2-phenylimidazole[1,2-α]pyridine | -7.362 | -2.536 | 9.898 | 7.362 | -2.536 | 2.413 | 4.949 | 0.101 | 2.302 |
| 6-methyl-2-(4-metoxyphenylimidazole)[1,2-α]pyridine | -7.199 | -2.985 | 10.184 | 7.199 | -2.985 | 2.107 | 5.092 | 0.098 | 2.871 |
| 6-methyl-2-(4-chlorophenylimidazole)[1,2-α]pyridine | -7.718 | -3.078 | 10.796 | 7.718 | -3.078 | 2.320 | 5.398 | 0.093 | 6.125 |
This interactive table provides a summary of calculated electronic properties for various imidazole derivatives.
Conformational Analysis and Molecular Dynamics of Sulfonamide-Imidazole Compounds
The biological activity of sulfonamide-imidazole compounds is often dependent on their three-dimensional structure and flexibility. Conformational analysis and molecular dynamics (MD) simulations are employed to explore the different spatial arrangements a molecule can adopt and their relative energies. mdpi.comresearchgate.netnih.gov
MD simulations provide a dynamic picture of the molecule's behavior over time, revealing important information about its conformational stability and flexibility. researchgate.netnih.gov These simulations can identify the most stable conformations and the energy barriers between them. For instance, MD simulations have been used to study the stability of protein-ligand complexes involving sulfonamides, demonstrating how the ligand's conformation adapts to the binding site. mdpi.com The flexibility of the molecule, often analyzed through root mean square fluctuation (RMSF), can highlight regions of the molecule that are more mobile, which can be important for receptor binding. researchgate.net
Elucidation of Intramolecular Interactions (e.g., S-N bond characteristics, hydrogen bonding networks)
Intramolecular hydrogen bonding also plays a significant role in determining the conformation and inhibitory potency of imidazole derivatives. researchgate.net The accessibility of the imidazole's lone pair of electrons, which can be modulated by intramolecular hydrogen bonds, affects the molecule's ability to interact with biological targets like heme proteins. researchgate.net For example, compounds with an intramolecular hydrogen bond between the imidazole moiety and a hydrogen bond acceptor tend to have enhanced inhibitory effects. researchgate.net
Molecular Modeling for Biological Interactions
Molecular modeling techniques are indispensable for predicting and understanding how this compound and related compounds interact with biological targets. These methods help in rationalizing observed biological activities and in the design of more potent and selective inhibitors.
Ligand-Target Docking Simulations for Binding Mode Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. nih.govmdpi.comnih.gov This method is widely used to understand the binding modes of imidazole-sulfonamide derivatives with various protein targets. nih.govmdpi.com For example, docking studies of tri-aryl imidazole-benzene sulfonamide hybrids have been used to rationalize their selective inhibition of carbonic anhydrase isoforms. nih.govmdpi.com Similarly, docking simulations of imidazole analogues with terminal sulfonamides have helped identify potential inhibitors of the V600E-BRAF protein kinase. researchgate.net The results of these simulations, often expressed as a docking score, provide an estimate of the binding affinity. researchgate.netnih.gov
Table 2: Docking Scores of Imidazole Analogs against V600E-BRAF. researchgate.net
| Compound | MolDock-score (kcal/mol) | Rerank-score (kcal/mol) |
| 4 | -186.01 | -132.79 |
| 15 | -180.58 | -144.43 |
| 24 | -170.89 | -136.56 |
| 26 | -177.24 | -140.15 |
| 27 | -189.24 | -136.74 |
| Vemurafenib (Reference) | -158.14 | -118.61 |
This interactive table displays the docking scores of several imidazole analogs against the V600E-BRAF protein kinase.
Dynamics Simulations of Protein-Ligand Complexes Involving Imidazole-Sulfonamides
While docking provides a static picture of the binding event, molecular dynamics (MD) simulations can offer a more detailed and dynamic view of the protein-ligand complex. uzh.chuzh.ch MD simulations are used to assess the stability of the predicted binding pose and to study the conformational changes that may occur upon ligand binding. mdpi.comresearchgate.net For example, MD simulations of complexes between EA-sulfonamides and protein kinases have demonstrated the stability of the ligand within the binding site. mdpi.com These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the stability of the complex over time. researchgate.netresearchgate.net The insights gained from MD simulations are valuable for understanding the mechanism of action and for the rational design of new, more effective drugs. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling
Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in modern drug discovery, establishing a mathematical correlation between the chemical structure of a compound and its biological activity. sysrevpharm.org For this compound and its analogs, QSAR models can elucidate the key molecular descriptors that govern their potential therapeutic effects.
Research Findings from Analogous Systems:
While specific QSAR studies on this compound are not extensively documented in publicly available literature, research on analogous imidazole and sulfonamide-containing compounds provides a strong predictive framework. For instance, 3D-QSAR studies on sulfonamide inhibitors of human carbonic anhydrase II have successfully utilized Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build robust models. nih.gov These studies revealed that steric and electrostatic fields are critical for inhibitory activity, suggesting that the substitution pattern on the heterocyclic ring significantly influences biological function. nih.gov It was found that heterocyclic sulfonamides generally exhibit higher activity than their aromatic counterparts. nih.gov
Similarly, QSAR studies on a series of imidazole derivatives have highlighted the importance of physicochemical parameters such as lipophilicity (LogP), molecular volume, and polarity in determining their biological activities. nih.govresearchgate.net For a series of imidazole-containing farnesyltransferase inhibitors, 2D-QSAR models indicated that the volume, shape, and polarity of the molecules are crucial for their anticancer activity. nih.gov These findings underscore the principle that variations in a substance's chemical properties are responsible for its biological effects. sysrevpharm.org
Pharmacophore Modeling:
Pharmacophore modeling is a cornerstone of computer-aided drug design that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. dovepress.com A pharmacophore model for this compound would likely include features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. dovepress.com
Hydrogen Bond Acceptors: The nitrogen atoms of the imidazole ring and the oxygen atoms of the sulfonamide group.
Hydrogen Bond Donor: The NH group of the sulfonamide (if unsubstituted) or potentially the CH groups of the imidazole ring in specific environments.
Aromatic Ring: The imidazole ring itself, which can participate in π-π stacking interactions.
Hydrophobic/Steric Features: The methyl group on the imidazole ring.
By aligning a set of active and inactive molecules, a pharmacophore hypothesis can be generated and used for virtual screening to identify new potential lead compounds. dovepress.comnih.gov For example, a study on pyrimidine-sulfonamide hybrids used 3D-QSAR and molecular docking to design novel inhibitors, demonstrating the predictive power of these combined computational approaches. rsc.orgnih.gov
The following table summarizes key descriptors often used in QSAR studies of related imidazole and sulfonamide compounds:
| Descriptor Category | Specific Descriptors | Relevance to this compound |
| Electronic | Dipole Moment, Partial Charges, HOMO/LUMO energies | Influence electrostatic interactions and reactivity. The polar sulfonamide and imidazole groups are key. |
| Steric/Topological | Molecular Volume, Surface Area, Shape Indices (e.g., Kappa indices) | Define the size and shape requirements for binding to a target. The N-methyl group adds specific steric bulk. |
| Thermodynamic | LogP (Octanol-Water Partition Coefficient), Aqueous Solubility | Determine the compound's pharmacokinetic properties (absorption, distribution). |
| Quantum Chemical | Chemical Potential (μ), Polarizability (α) | Provide insights into the molecule's reactivity and interaction potential. scirp.org |
Cheminformatics and Data-Driven Predictions
Cheminformatics applies computational tools to analyze large datasets of chemical compounds, enabling the prediction of their properties and biological activities. For this compound, cheminformatics approaches can be used for virtual screening, ADME (Absorption, Distribution, Metabolism, and Excretion) prediction, and toxicity assessment.
Virtual Screening and Hit Identification:
Virtual screening of large compound libraries is a powerful method to identify potential hits for a given biological target. chemrxiv.org A pharmacophore model or a 3D structure of a target protein can be used to screen databases like Enamine's Screening Collection for molecules with similar features to this compound. enamine.net Studies on sulfonamide analogues have shown that computational docking can effectively predict binding modes and rationalize the superior activity of certain compounds. nih.gov
ADME and Physicochemical Property Predictions:
In silico prediction of ADME properties is crucial in the early stages of drug discovery to filter out compounds with unfavorable pharmacokinetic profiles. Various software tools can predict properties like solubility, permeability, and potential for metabolism. For instance, studies on benzimidazole-1,2,3-triazole-sulfonamide hybrids have utilized in silico ADMET predictions to support experimental findings and indicate that the designed compounds were non-mutagenic and non-carcinogenic. nih.govresearchgate.net
The table below presents computationally predicted physicochemical properties for this compound and the parent imidazole molecule for comparison.
| Property | This compound (Predicted) | Imidazole (Reference) |
| Molecular Formula | C4H7N3O2S | C3H4N2 chemscene.com |
| Molecular Weight | 161.18 g/mol | 68.08 g/mol chemscene.com |
| Topological Polar Surface Area (TPSA) | 71.91 Ų | 28.68 Ų chemscene.com |
| LogP (Octanol-Water Partition Coefficient) | -0.9 | 0.4097 chemscene.com |
| Hydrogen Bond Donors | 1 | 1 chemscene.com |
| Hydrogen Bond Acceptors | 4 | 1 chemscene.com |
| Rotatable Bonds | 1 | 0 chemscene.com |
Data for this compound are predicted values from chemical databases and may vary slightly between different prediction algorithms. Data for imidazole is from PubChem.
These data-driven predictions suggest that this compound is a relatively polar molecule with a higher number of hydrogen bond acceptors compared to the parent imidazole, which could influence its solubility and binding characteristics. Machine learning models are increasingly being used to improve the accuracy of such predictions, as demonstrated in studies on the adsorption of sulfonamide antibiotics. nih.gov
Biological Activity and Mechanistic Elucidation of N Methyl 1h Imidazole 4 Sulfonamide and Analogs Excluding Clinical Applications
Enzymatic Inhibition and Modulatory Studies
The core structure of imidazole-based sulfonamides has been identified as a versatile scaffold for interacting with several key enzyme families.
Carbonic Anhydrase Isozyme Selective Inhibition Research
The sulfonamide moiety is a classic zinc-binding group, making N-methyl-1H-imidazole-4-sulfonamide and its analogs potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes. Research has focused on achieving selective inhibition of different CA isozymes, as they are involved in various physiological processes, and non-selective inhibition can lead to off-target effects.
Studies on a wide range of sulfonamide derivatives incorporating heterocyclic rings like pyrazole (B372694), triazole, and imidazole (B134444) have demonstrated varied and often potent inhibitory activity against several human (h) CA isoforms, particularly the cytosolic hCA I and hCA II, and the tumor-associated transmembrane isoforms hCA IX and hCA XII. For instance, a series of pyrazole- and pyridazinecarboxamide-based sulfonamides showed inhibition constants (Kᵢ) in the nanomolar range against these isoforms. While specific data for this compound is not extensively detailed in isolation, the inhibitory profiles of its analogs provide a strong basis for its activity. For example, some pyrazolo[4,3-e]triazine sulfonamides showed potent, low nanomolar inhibition of hCA IX.
The general findings indicate that modifications to the heterocyclic ring and the tail portion of the sulfonamide molecule can drastically alter the potency and selectivity of inhibition against different CA isozymes.
Cellular and Molecular Mechanistic Research
Analysis of Cellular Permeation and Subcellular Localization
Studies on DNA-binding N-methylpyrrole/N-methylimidazole polyamide-dye conjugates have shown that these molecules, with the exception of certain T-cell lines, tend to localize primarily in the cytoplasm rather than the nucleus. nih.gov This suggests that the N-methylimidazole moiety might influence cytoplasmic accumulation. The use of cell fixation agents like methanol (B129727) has been noted to significantly alter the observed cellular localization of these DNA-binding ligands, highlighting the importance of methodology in such studies. nih.gov
The sulfonamide group can also influence the distribution of a molecule. Investigations into the distribution of various sulfonamides in blood have shown that they can be taken up by plasma albumin, red blood cells, and hemoglobin. nih.gov Generally, drug concentration within erythrocytes is higher than in the surrounding medium, and the time to reach concentration equilibrium between erythrocytes and the surrounding medium can vary from seconds to minutes depending on the specific compound and species. nih.gov For instance, sulfanilamide (B372717) has been found to be more concentrated in cells than in serum. jci.org The distribution of sulfonamides is influenced by their binding to plasma proteins, with a significant portion often bound to albumin. nih.gov The transfer of these compounds across cell membranes is typically a reversible process. jci.org
The physicochemical properties of the molecule, such as lipophilicity, play a significant role in its ability to cross cell membranes. The introduction of a methyl sulfonamide group has been shown to improve both the solubility and permeability of certain compounds, effectively changing their Biopharmaceutical Classification System (BCS) class and potentially enhancing their oral uptake. nih.gov
Given these findings, it can be hypothesized that this compound may exhibit cytoplasmic localization and that its cellular permeation would be influenced by the combined properties of the N-methylimidazole and sulfonamide moieties. However, without direct experimental evidence, this remains speculative.
Antimicrobial Research Spectrum
The imidazole and sulfonamide moieties are well-established pharmacophores in antimicrobial drug discovery. nih.govnih.gov Research into analogs of this compound has revealed a broad spectrum of antimicrobial activity.
A variety of imidazole and sulfonamide derivatives have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov The mechanism of action for antibacterial sulfonamides typically involves the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the bacterial folate synthesis pathway. nih.govwikipedia.org This inhibition is bacteriostatic, meaning it inhibits bacterial growth and multiplication rather than directly killing the cells. wikipedia.org
The antibacterial efficacy of these compounds is often evaluated by determining their minimum inhibitory concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. nih.gov Studies on various analogs have provided a range of MIC values against different bacterial strains. For example, certain nitroimidazole-thiadiazole hybrids have shown activity against Klebsiella pneumoniae and Escherichia coli. nih.gov Some quinolone-imidazole hybrids have demonstrated potent activity against Pseudomonas aeruginosa, with MIC values lower than some reference antibiotics. nih.gov
Below is a table summarizing the antibacterial activity of selected imidazole and sulfonamide analogs. It is important to reiterate that these data are for related compounds and not for this compound itself.
| Compound/Analog Class | Bacterial Strain | MIC (µM) | Reference |
| 2-[(1-methyl-4-nitro-1H-imidazol-5-yl)sulfonyl]-5-(5-nitrofuran-2-yl)-1,3,4-thiadiazole | Klebsiella pneumoniae | 41 | nih.gov |
| 2-[(1-methyl-4-nitro-1H-imidazol-5-yl)sulfonyl]-5-(5-nitrofuran-2-yl)-1,3,4-thiadiazole | Escherichia coli | 41 | nih.gov |
| 2-[(1-methyl-4-nitro-1H-imidazol-5-yl)sulfonyl]-5-(1-methyl-5-nitro-1H-imidazol-2-yl)-1,3,4-thiadiazole | Klebsiella pneumoniae | 80 | nih.gov |
| 2-[(1-methyl-4-nitro-1H-imidazol-5-yl)sulfonyl]-5-(1-methyl-5-nitro-1H-imidazol-2-yl)-1,3,4-thiadiazole | Escherichia coli | 40 | nih.gov |
| Nitroimidazole/1,3,4-oxadiazole hybrids (e.g., 62e, 62h, 62i) | Escherichia coli ATCC 35128 | 4.9–17 | nih.gov |
| Methyl (1R,4aS)-7-isopropyl-1,4a-dimethyl-9-[2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl]-2,3,4,4a,9,13c-hexahydro-1H-dibenzo[a,c]carbazole-1-carboxylate | Bacillus subtilis CGMCC 1.1162 | 1.6 | nih.govnih.gov |
| {1-[2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl]-1H-1,2,3-triazol-4-yl}methanol analog (38o) | Escherichia coli | 8 | nih.govnih.gov |
| {1-[2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl]-1H-1,2,3-triazol-4-yl}methanol analog (38o) | Pseudomonas aeruginosa | 55 | nih.govnih.gov |
This table is for illustrative purposes and shows data for analogs of this compound.
Imidazole-containing compounds are a cornerstone of antifungal therapy. nih.gov Their primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase, which is critical for the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. nih.gov The disruption of ergosterol synthesis alters membrane permeability and can lead to fungal cell death. nih.gov
Research on imidazole derivatives has demonstrated their efficacy against a range of fungal pathogens, including various Candida species. nih.gov For instance, certain imidazole derivatives containing a 2,4-dienone motif have shown potent, broad-spectrum inhibitory effects against Candida spp., including fluconazole-resistant isolates. nih.gov The replacement of the imidazole with a 4-methyl-1H-imidazole has been shown to significantly reduce or abolish the antifungal activity in some series of compounds, indicating the importance of the unsubstituted imidazole ring for activity in those specific molecular scaffolds. nih.gov
The following table presents the antifungal activity of selected imidazole analogs.
| Compound/Analog Class | Fungal Strain | MIC (µg/mL) | Reference |
| Imidazole derivative with 2,4-dienone motif (Compound 31) | Candida albicans (fluconazole-resistant) | 8 | nih.gov |
| Imidazole derivative with 2,4-dienone motif (Compound 42) | Candida albicans (fluconazole-resistant) | 8 | nih.gov |
| Imidazole derivative with 2,4-dienone motif (Compound 31) | Candida spp. | 0.5–8 | nih.gov |
| Imidazole derivative with 2,4-dienone motif (Compound 42) | Candida spp. | 2–32 | nih.gov |
| 1(4-methoxyphenyl-diphenylmethyl)-2-methyl imidazole (Compound 2) | Trichophyton mentagrophytes, Microsporum gypseum, Candida albicans | >75% inhibition | |
| 1[bis-4-methoxyphenyl-phenylmethyl]-2-methyl imidazole (Compound 3) | Trichophyton mentagrophytes, Microsporum gypseum, Candida albicans | >75% inhibition | |
| 1[4-methoxyphenyl-diphenylmethyl]-2-methyl-4-nitroimidazole (Compound 5) | Trichophyton mentagrophytes, Microsporum gypseum, Candida albicans | >75% inhibition |
This table is for illustrative purposes and shows data for analogs of this compound.
Sulfonamide and imidazole derivatives have been investigated for their antiviral potential against a range of viruses. nih.govingentaconnect.commdpi.com Sulfonamides have been incorporated into the structure of several clinically used antiviral drugs, including HIV protease inhibitors. nih.govingentaconnect.com The mechanisms of antiviral action for these classes of compounds are diverse and can include the inhibition of viral enzymes, such as reverse transcriptase and integrase, or targeting viral entry into host cells. nih.govingentaconnect.com Another mechanism involves the ejection of zinc ions from critical viral zinc finger proteins, which inhibits viral replication. nih.govingentaconnect.com
Imidazole derivatives have also demonstrated antiviral activity. For example, N-methylpyrrole-imidazole polyamides have shown significant antiviral activity against different genotypes of Human Papillomavirus (HPV). mdpi.com The repurposing of some imidazole-based drugs has been shown to reduce Newcastle disease virus replication by inducing type I interferon. mdpi.com Furthermore, certain imidazole derivatives have been found to enhance the expression of interferon genes, thereby strengthening the host's immune response to viral infection. mdpi.com
The following table summarizes the antiviral activity of some sulfonamide and imidazole analogs.
| Compound/Analog Class | Virus | Activity/Mechanism | Reference |
| Sulfonamide derivatives | HIV | Protease inhibition, Reverse transcriptase inhibition, Integrase inhibition | nih.govingentaconnect.com |
| N-methylpyrrole–imidazole polyamides | Human Papillomavirus (HPV) | Significant antiviral activity | mdpi.com |
| Repurposed imidazole drug | Newcastle disease virus | Reduction of viral replication via type I interferon induction | mdpi.com |
| 7-(6-(2-methyl-imidazole))-coumarin | Spring viremia of carp (B13450389) virus (SVCV) | Inhibition of viral half-life, suppression of viral glycoprotein (B1211001) gene expression, enhancement of interferon gene expression | mdpi.com |
| 2-phenylbenzimidazole analogs | Various RNA and DNA viruses (e.g., CVB-2, BVDV, HSV-1, YFV) | Good antiviral activity | mdpi.com |
This table is for illustrative purposes and shows data for analogs of this compound.
Anti-inflammatory Research Strategies
The imidazole scaffold is present in many compounds with anti-inflammatory properties. nih.gov These compounds can exert their effects through various mechanisms, including the inhibition of enzymes involved in the inflammatory cascade and the modulation of cytokine production. nih.gov
While direct studies on the immunomodulatory effects of this compound are lacking, research on related imidazole derivatives suggests potential activity in this area. Immunomodulatory drugs can work by altering the immune response, which can involve either enhancing or suppressing immune functions. youtube.com
Some imidazolone (B8795221) derivatives have been shown to possess immunosuppressive activities by inhibiting the oxidative burst of neutrophils and phytohemagglutinin (PHA)-induced T-cell proliferation in a dose-dependent manner. eurekaselect.com Other imidazole derivatives have demonstrated anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as IL-6. nih.gov For example, quinoa protein hydrolysate has been shown to increase the production of IFN-γ and TNF-α while also increasing the release of the anti-inflammatory cytokine IL-10, suggesting a balanced immunostimulant response. nih.gov
The p53 pathway, which can be modulated by small molecules including cis-imidazole derivatives, plays a role in regulating the immune response. mdpi.com It can influence the expression of pro-angiogenic factors and has immunomodulatory effects through the regulation of microRNAs that can impact T-cell function. mdpi.com
The potential for this compound to modulate cytokine production is an area that warrants further investigation, given the known activities of its constituent moieties.
Investigating Inflammatory Pathway Interventions
The anti-inflammatory potential of imidazole-based compounds, including sulfonamide derivatives, has been an area of active investigation. The mechanisms underlying these effects often involve the modulation of key inflammatory pathways. nih.govwikipedia.org
One of the primary mechanisms identified for the anti-inflammatory action of imidazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. nih.govnih.gov The inhibition of COX-2 is a well-established strategy for reducing inflammation and pain. For instance, a series of newly synthesized imidazol-5-one derivatives containing a sulfonamide moiety demonstrated good anti-inflammatory activity in a carrageenan-induced rat paw edema model. nih.gov One compound from this series, in particular, showed a high selectivity for COX-2 inhibition with a half-maximal inhibitory concentration (IC50) of 0.087 μM. nih.gov
Another important target for the anti-inflammatory effects of imidazole analogs is the p38 mitogen-activated protein (MAP) kinase pathway. nih.gov The p38 MAP kinase signaling cascade plays a crucial role in the production of pro-inflammatory cytokines.
Furthermore, some imidazole derivatives exert their anti-inflammatory effects by inhibiting neutrophil degranulation and the generation of reactive oxygen species (ROS), which are key contributors to the inflammatory response. nih.gov
Anticancer Research in Preclinical Models
The imidazole scaffold, often in combination with a sulfonamide group, is a recurring motif in the design of novel anticancer agents. nih.govnih.gov Preclinical studies have explored the antiproliferative effects of these analogs across various cancer cell lines and have begun to unravel their mechanisms of action.
Mechanistic Investigations of Antiproliferative Effects on Cancer Cell Lines
The anticancer activity of imidazole sulfonamide analogs is attributed to a variety of mechanisms, including enzyme inhibition, disruption of cellular division, and induction of programmed cell death (apoptosis).
A significant area of research has focused on the inhibition of protein kinases that are critical for cancer cell proliferation and survival. For example, a series of 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine linked sulfonamide derivatives were designed as inhibitors of V600E-mutated BRAF (V600EBRAF), a key driver in certain cancers like melanoma. nih.gov
Another important mechanism is the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and XII. mdpi.com These enzymes are involved in regulating pH in the tumor microenvironment, which is crucial for tumor growth and metastasis. Sulfonamide-derived thiosemicarbazones have been shown to potently and selectively inhibit CA IX and CA XII. mdpi.com One such compound, a meta-sulfonamide derivative bearing a pyridin-2-yl residue, exhibited potent inhibition of CA IX and CA XII with inhibition constants (Ki) of 4.9 nM and 5.6 nM, respectively, and induced apoptosis in cancer cells. mdpi.com
Disruption of microtubule dynamics is another established anticancer mechanism for imidazole-containing compounds. nih.gov Some imidazole analogs act as tubulin polymerization inhibitors, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.gov
The induction of apoptosis through various pathways is a common outcome of treatment with these compounds. Some imidazole-based supramolecular complexes have been shown to trigger apoptosis via the mitochondrial pathway. Additionally, certain 1,2,4-triazine (B1199460) sulfonamide derivatives induce both extrinsic and intrinsic apoptotic pathways, associated with increased activity of caspases-8 and -9. mdpi.com
The table below summarizes the antiproliferative activity of selected imidazole sulfonamide analogs against various cancer cell lines.
| Compound Class | Cancer Cell Line(s) | Observed Effect | Potential Mechanism of Action |
| Benzimidazole-pyrazole derivatives | A549 (lung) | Antiproliferative activity (IC50 = 2.2 and 2.8 μM for compounds 37 and 38) | EGFR phosphorylation inhibition |
| Imidazole-containing tubulin assembly inhibitors | MDA-MB-468 (breast) | G2/M phase cell cycle arrest | Tubulin polymerization inhibition |
| Purine (B94841) analogs with sulfonamide group | HCC827 (lung) | High potency (IC50 range: 0.00088–1.81 μM) | Not specified |
| Sulfonamide-derived thiosemicarbazones | Not specified | Antiproliferative activity (GI50 4.5–10 µM for compound 5b) | Carbonic anhydrase inhibition, apoptosis induction |
Structure-Activity Relationships in Cancer Research Context
Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer potency and selectivity of imidazole sulfonamide analogs. researchgate.net Research in this area has provided valuable insights into how specific structural modifications influence biological activity. researchgate.net
For a series of 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine linked sulfonamide derivatives, SAR studies revealed several key features for potent V600EBRAF inhibition. nih.gov For instance, placing a benzene (B151609) sulfonyl group on the benzimidazole (B57391) nitrogen was found to enhance activity. nih.gov Furthermore, the inclusion of electron-withdrawing groups like fluoro, chloro, and trifluoromethyl on the phenylsulfonyl ring increased potency, while bulky groups such as bromo and naphthyl led to decreased activity. nih.gov
In another study of imidazole-containing compounds, it was observed that those with a benzothiadiazole ring were generally more active than those with a thienopyridine ring. nih.gov The presence of a sulfonamide group on the substituent at the N9 position of a purine core also resulted in high potency. nih.gov
For a series of carbazole (B46965) sulfonamide derivatives investigated as tubulin inhibitors, specific substitutions were found to be critical for potent antiproliferative activity and high cancer cell selectivity. nih.gov These studies collectively underscore the importance of systematic structural modifications to identify lead compounds with improved anticancer profiles. researchgate.netnih.gov
Receptor Pharmacology and Target Engagement
The imidazole ring is a key structural feature of histamine (B1213489) and a component of various synthetic compounds targeting histamine and other receptors. nih.gov
Histamine H2-Receptor Antagonist Research
Histamine H2-receptor antagonists are a class of drugs that block the action of histamine at the H2 receptors on the parietal cells in the stomach, thereby reducing gastric acid production. nih.govnih.gov The imidazole ring is a core component of the first-generation H2 antagonist, cimetidine. nih.govnih.gov Newer H2 antagonists have modified this structure; for example, ranitidine (B14927) replaced the imidazole ring with a furan (B31954) ring, and famotidine (B1672045) substituted it with a 2-guanidinothiazole ring, which in both cases altered their interaction with cytochrome P450 enzymes. nih.gov
Metabotropic Glutamate (B1630785) Receptor Allosteric Potentiation Studies
Metabotropic glutamate (mGlu) receptors are G-protein-coupled receptors that modulate synaptic transmission and neuronal excitability. tocris.comguidetopharmacology.org Allosteric modulators, which bind to a site distinct from the glutamate binding site, offer a promising approach for achieving subtype selectivity. nih.govresearchgate.net
While there is no specific mention of this compound in the context of mGlu receptor modulation in the searched literature, some sulfonamide-containing molecules have been identified as allosteric modulators of these receptors. nih.gov For example, N-(4-(2-methoxyphenoxy)phenyl)-N-(2,2,2-trifluoroethylsulfonyl)pyrid-3-ylmethylamine is a known allosteric potentiator of the mGlu2 receptor. nih.govnih.gov This compound, however, features a pyridine (B92270) ring rather than an imidazole ring.
Another compound, LY 404039, a sulfonyl analog of a glutamate agonist, has been investigated for its effects on the glutamatergic system. tocris.com Research has also been conducted on benzimidazole sulfonamides as potential ligands for mGlu4 receptors. nih.gov These findings indicate that the sulfonamide moiety can be incorporated into structures that modulate mGlu receptor activity, but further research is needed to determine if imidazole-based sulfonamides like this compound possess such properties.
Antioxidant Properties and Oxidative Stress Research
Research into the antioxidant properties of this compound is not extensively documented in publicly available scientific literature. However, the broader class of imidazole-containing compounds, including various analogs, has been the subject of investigations into their potential to mitigate oxidative stress and act as antioxidants. The imidazole core is recognized for its capacity to scavenge free radicals and chelate metals, which are key mechanisms in antioxidant activity. centralasianstudies.orgresearchgate.net This section will, therefore, focus on the reported antioxidant activities and oxidative stress-related research of analogous imidazole and sulfonamide derivatives to provide a contextual understanding.
General Antioxidant Potential of Imidazole Derivatives
The imidazole ring is a heterocyclic structure that is a component of many biologically important molecules. centralasianstudies.org Its electron-rich nature allows it to interact with and neutralize reactive oxygen species (ROS), which are major contributors to oxidative stress. researchgate.net Oxidative stress occurs when there is an imbalance between the production of ROS and the body's ability to counteract their harmful effects, leading to cellular damage. Antioxidants can inhibit the oxidation of other molecules by obstructing the generation of free radicals and terminating chain reactions. researchgate.net
Studies on various substituted imidazole derivatives have demonstrated their potential as antioxidants. For instance, certain tri- and tetra-substituted imidazoles have shown effectiveness as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavengers. researchgate.net The unique structural features of the imidazole molecule, including its ability to form complexes, contribute to its free-radical scavenging capabilities through different defense mechanisms. researchgate.net
Studies on Imidazole Sulfonamide Analogs and Related Compounds
While direct studies on this compound are scarce, research on other imidazole and benzimidazole sulfonamides has been conducted, primarily focusing on their antimicrobial activities. mdpi.com However, the investigation of pyrazole-based sulfonamide derivatives has yielded pertinent data on antioxidant potential. nih.gov
In one study, a series of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) benzenesulfonamide (B165840) derivatives were synthesized and evaluated for their in vitro antioxidant activity using the DPPH assay. Several of these compounds exhibited moderate to excellent free radical scavenging activity when compared to the standard antioxidant, ascorbic acid. nih.gov For example, a derivative with chloro substitution and a quinoline (B57606) ring demonstrated notable antioxidant capacity. nih.gov
The following table summarizes the antioxidant activity of some pyrazole-based sulfonamide derivatives from the study.
| Compound ID | Substituent Group | % Antioxidant Activity (DPPH Assay) |
| 4b | Acetamide | 63.14 |
| 4d | Quinoline ring | 72.25 |
| 4e | - | 92.64 |
| Ascorbic Acid (Standard) | - | 96.69 |
| Data sourced from a study on pyrazole based sulfonamide derivatives. nih.gov |
Benzimidazole Derivatives and Oxidative Stress
Benzimidazoles, which feature an imidazole ring fused to a benzene ring, have also been a focus of antioxidant research. A study on 2-(2-phenyl)-1H-benzo[d]imidazol-1-yl)-N'-(arylmethylene) acetohydrazide derivatives revealed that many of these compounds possess inhibitory activity against lipid peroxidation (LPO), a key indicator of oxidative damage. nih.govresearchgate.net
The most active compound in this series, which had a p-bromophenyl substituent, showed a 57% inhibition of LPO, which was comparable to the 65% inhibition by the standard antioxidant butylated hydroxytoluene (BHT). nih.govresearchgate.net The results suggest that the benzimidazole scaffold can be a promising base for the development of novel antioxidants. nih.govresearchgate.net
The table below presents the lipid peroxidation inhibitory activity of selected benzimidazole derivatives.
| Compound ID | Substituent Group | LPO Inhibition (%) |
| 2 | 4-chlorophenyl | 31-45 |
| 3 | 4-bromophenyl | 57 |
| 4 | 4-fluorophenyl | 31-45 |
| 5 | 3-nitrophenyl | 31-45 |
| 9 | 2-naphtyl | 31-45 |
| 12 | 2,4-dichlorophenyl | 31-45 |
| BHT (Standard) | - | 65 |
| Data from an in vitro study on rat liver microsomes. nih.govresearchgate.net |
Contrasting Effects of Methylated Imidazoles on Oxidative Stress
It is interesting to note that the role of methylated imidazoles in oxidative stress can be complex and context-dependent. For instance, 1-methyl-2-nitroimidazole (B155463) has been found to induce oxidative stress by generating reactive oxygen species through a process called futile redox cycling. nih.gov This leads to an increase in ROS production and a decrease in the antioxidant glutathione. nih.gov
Conversely, another study reported that 4-methylimidazole (B133652) (4-MEI) exhibited antioxidant activity by protecting plasmid DNA from damage by hydrogen peroxide (H₂O₂). nih.gov However, other research indicates that sub-chronic exposure to 4-MEI can promote oxidative stress in rats by enhancing protein and lipid oxidation and decreasing the total antioxidant level. researchgate.net These conflicting findings highlight the importance of the specific molecular structure and experimental conditions in determining the pro-oxidant or antioxidant effects of imidazole derivatives.
Furthermore, research on imidazolium (B1220033) derivatives, such as 1-Mesityl-3-(3-sulfonatopropyl) imidazolium, has demonstrated protective effects against oxidative stress in biological models like C. elegans. frontiersin.org
Non Therapeutic Applications and Industrial Relevance of N Methyl 1h Imidazole 4 Sulfonamide Derivatives
Advanced Materials Science and Engineering
The imidazole (B134444) and sulfonamide moieties in these derivatives offer unique electronic characteristics that make them attractive for the development of advanced materials. The imidazole ring is a π-electron-rich system, while the sulfonamide group can act as an electron-withdrawing or -donating group depending on its substitution, allowing for the fine-tuning of electronic and optical properties.
Development of Materials with Tailored Electronic and Optical Properties
Research into imidazole-based compounds has highlighted their potential in creating materials with specific electronic and optical functionalities. researchgate.net The imidazole ring itself is a key component in various biological systems and has been studied for its role in charge-transfer processes. nih.gov The ability to modify the sulfonamide portion of the molecule allows for the tailoring of properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. acs.org This is crucial for applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) and nonlinear optical (NLO) materials. nih.govchemscene.com
Studies on related benzimidazole-sulfonamide derivatives have demonstrated that structural modifications can significantly influence their NLO characteristics. nih.gov These materials are of interest for modern technologies like signal processing and optical switches. nih.gov The investigation of the electronic structure of imidazole and its protonated form, imidazolium (B1220033), in aqueous solutions has provided fundamental insights into their distinct electronic fingerprints, which is valuable information for designing new materials. rsc.org
Utilization in Functional Polymers and Composite Systems
The unique properties of N-methyl-1H-imidazole-4-sulfonamide derivatives also make them candidates for integration into functional polymers and composite materials. The imidazole moiety can act as a ligand for metal ions, opening up possibilities for the creation of metal-organic frameworks (MOFs) with tailored properties. researchgate.net These derivatives can be incorporated into polymer backbones or used as additives to impart specific functionalities, such as improved thermal stability, conductivity, or optical properties. While direct research on the use of this compound in polymers is emerging, the broader class of imidazole and sulfonamide-containing polymers is an active area of investigation for applications in electronic materials and specialty plastics. chemscene.com
Agrochemicals and Crop Protection Research
One of the most significant and well-established non-therapeutic applications of imidazole-sulfonamide derivatives is in the field of agrochemicals. Several compounds based on this chemical scaffold have been developed and commercialized as potent fungicides and are being investigated for other crop protection applications.
Fungicidal and Herbicidal Activity Studies (e.g., Cyazofamid Analogs)
The most prominent example of an this compound derivative in agrochemicals is Cyazofamid. wikipedia.org This fungicide is highly effective against Oomycete fungi, which are responsible for devastating plant diseases like late blight in potatoes and tomatoes, and downy mildew in various crops. wikipedia.orgresearchgate.net Cyazofamid's mode of action involves the inhibition of the mitochondrial complex III in fungi, disrupting their energy supply. wikipedia.orghb-p.com It has been shown to be effective at low concentrations and exhibits preventative, curative, and residual activity. nih.gov
Research has focused on synthesizing and evaluating analogs of Cyazofamid to improve efficacy, broaden the spectrum of activity, and manage resistance. researchgate.net Studies have shown that N-cyano-1H-imidazole-4-carboxamide derivatives, which are structurally related, exhibit significant antifungal activity, particularly against Rhizoctonia solani. nih.gov
| Compound | Target Pathogen | Activity/Efficacy | Reference |
|---|---|---|---|
| Cyazofamid | Phytophthora infestans (late blight) | Excellent preventative activity at 0.4-1.6 mg/L | nih.gov |
| Cyazofamid | Pseudoperonospora cubensis (downy mildew) | Excellent preventative activity at 0.4-1.6 mg/L | nih.gov |
| Cyazofamid | Oomycete fungi | Inhibits all stages of fungal development | fao.org |
| N-cyano-1H-imidazole-4-carboxamide derivative (12h) | Rhizoctonia solani | EC50 of 2.63 µg/mL | nih.gov |
Applications in Agricultural Biotechnology
The development of potent and specific agrochemicals like Cyazofamid has a direct impact on agricultural biotechnology. By providing effective disease control, these compounds help to ensure the productivity of genetically modified and conventionally bred crops. Furthermore, the study of the mode of action of these fungicides can inform the development of resistant crop varieties through biotechnological approaches. While direct applications of this compound derivatives in genetic modification are not documented, their role in integrated pest management strategies is crucial for modern agriculture.
Catalysis and Synthetic Organic Chemistry Aids
The structural features of this compound and its derivatives also lend themselves to applications in catalysis and as aids in synthetic organic chemistry. The imidazole nucleus can function as a ligand for transition metals, forming catalysts for a variety of organic transformations. researchgate.net
For instance, imidazole-1-sulfonyl azide (B81097) hydrogen sulfate (B86663) has been developed as a stable and efficient reagent for the synthesis of sulfonyl azides from primary sulfonamides. organic-chemistry.orgnih.gov This highlights the utility of the imidazole-sulfonamide scaffold in facilitating important chemical reactions. Furthermore, copper-based catalysts incorporating benzimidazole (B57391) ligands have been shown to be effective in the synthesis of N-aryl sulfonamides. jsynthchem.com The imidazole moiety can also play a catalytic role in reactions such as the hydrolysis of esters, where it can act as a nucleophile and a general base or acid catalyst. rsc.org While specific catalytic applications of this compound are still an area of active research, the broader class of imidazole-sulfonamide compounds shows significant promise as versatile tools for synthetic chemists. smolecule.com
Role as Organocatalysts or Ligands in Metal-Catalyzed Reactions
The fusion of an imidazole moiety and a sulfonamide group within the same molecular framework suggests a dual-functionality that is highly desirable in catalysis. The imidazole ring, particularly the N-methylated form, is a well-established component in N-heterocyclic carbene (NHC) ligands, which have revolutionized the field of metal catalysis. Simultaneously, the sulfonamide group can act as a coordinating or directing group, influencing the reactivity and selectivity of catalytic processes.
Organocatalysis:
While specific studies on this compound derivatives as standalone organocatalysts are not widely documented, the inherent properties of the imidazole ring suggest potential applications. Imidazole itself can act as a nucleophilic catalyst in various transformations. For instance, the reaction of imidazole with certain esters proceeds via a catalytic mechanism where the imidazole acts as a special base catalyst. nih.gov Derivatives of proline sulfonamide have also been successfully employed as organocatalysts in enantioselective aldol (B89426) reactions, demonstrating the utility of the sulfonamide group in creating a defined chiral environment. nih.gov This precedent suggests that chiral derivatives of this compound could potentially be developed as novel organocatalysts.
Ligands in Metal-Catalyzed Reactions:
The N-methylimidazole moiety is a precursor to N-heterocyclic carbenes (NHCs), which are powerful ligands for a variety of transition metals, including palladium, ruthenium, and copper. These NHC-metal complexes are highly effective catalysts for a wide range of cross-coupling reactions, such as the Suzuki-Miyaura coupling. rsc.org The N-methylimidazole-4-sulfonamide structure could be modified to generate NHC ligands where the sulfonamide group can play a secondary role, such as enhancing catalyst stability or solubility, or even participating in the catalytic cycle.
Furthermore, the nitrogen atoms of the imidazole ring and the oxygen or nitrogen atoms of the sulfonamide group can act as coordination sites for metal ions. The coordination potential of imidazole and its derivatives is well-established, forming stable complexes with various transition metals. researchgate.netnih.gov Similarly, sulfonamides are known to coordinate with metals, and metal complexes of sulfonamide derivatives have been investigated for their catalytic potential. cas.org The combination of these two functionalities in this compound derivatives could lead to novel multidentate ligands with unique catalytic properties. For instance, a copper catalyst supported by a benzimidazole derivative has been shown to be effective in the synthesis of N-aryl sulfonamides. acs.org
| Potential Catalytic Role | Relevant Functional Moiety | Examples in Related Systems | Potential Advantage of this compound Derivatives |
| Organocatalyst | Imidazole, Sulfonamide | Imidazole as a nucleophilic catalyst nih.gov; Proline sulfonamides in aldol reactions nih.gov | Bifunctional activation, tunable acidity/basicity. |
| Ligand for Metal Catalysis | N-methylimidazole (NHC precursor), Sulfonamide | NHC-Pd complexes in Suzuki-Miyaura coupling rsc.org; Cu-benzimidazole complex for sulfonamide synthesis acs.org | Enhanced catalyst stability, solubility, and potential for hemilabile ligand design. |
Use as Chiral Auxiliaries or Protecting Groups in Complex Synthesis
The synthesis of complex molecules, particularly pharmaceuticals, often requires precise control over stereochemistry and the selective reactivity of functional groups. Chiral auxiliaries and protecting groups are indispensable tools in achieving these goals.
Chiral Auxiliaries:
A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. researchgate.net While there are no specific reports on the use of this compound derivatives as chiral auxiliaries, the structural components are amenable to the design of such reagents. A chiral center could be introduced at various positions, for instance, by using a chiral amine to form the sulfonamide or by modifying the imidazole ring.
Sulfur-based chiral auxiliaries are known for their effectiveness in a variety of asymmetric transformations. nih.gov The sulfonamide group, in a chiral context, could influence the facial selectivity of reactions on a tethered substrate. The development of chiral sulfinamides using chiral auxiliaries like quinine (B1679958) has been reported, showcasing the potential for creating stereogenic sulfur centers. researchgate.netnih.gov
Protecting Groups:
Protecting groups are used to temporarily mask a reactive functional group to prevent it from interfering with reactions at other sites in the molecule. The sulfonamide group is a well-established protecting group for amines. nih.govyoutube.com It is known for its stability under a range of reaction conditions and can be cleaved when necessary. nih.gov The imidazole ring itself can be sensitive to certain reagents and often requires protection during multi-step syntheses. While various protecting groups for the imidazole nitrogen exist, the N-methyl group in the target compound already serves this purpose to some extent by preventing tautomerization and certain side reactions.
The this compound scaffold could potentially be developed into a bifunctional protecting group, or a protecting group with additional useful properties. For example, the sulfonamide portion could protect an amine, while the imidazole moiety could act as a ligand to direct a metal-catalyzed reaction at a different part of the molecule.
| Application | Key Structural Feature | General Principle | Potential of this compound Derivatives |
| Chiral Auxiliary | Chiral center on the imidazole or sulfonamide | Temporary incorporation of a chiral group to control stereoselectivity. researchgate.net | A chiral derivative could offer novel stereochemical control due to the rigid imidazole ring and the coordinating sulfonamide. |
| Protecting Group | Sulfonamide, N-methylimidazole | Masking of reactive functional groups (e.g., amines) to allow for selective reactions elsewhere. youtube.com | The sulfonamide can protect amines, while the N-methylated imidazole is relatively stable. The scaffold could be functionalized to create advanced protecting groups. |
Future Research Directions and Emerging Opportunities for N Methyl 1h Imidazole 4 Sulfonamide Research
Innovative Design of Multi-Targeting Imidazole-Sulfonamide Hybrids
The development of drug resistance is a major hurdle in the treatment of diseases like cancer. nih.gov A promising strategy to overcome this is the design of multi-targeting agents. nih.gov By creating hybrid molecules that combine the imidazole-sulfonamide core with other pharmacophores, researchers can develop compounds that act on multiple biological targets simultaneously. This approach can lead to enhanced therapeutic efficacy and a reduced likelihood of resistance. nih.gov
Recent studies have focused on synthesizing novel sulfonamide-imidazole hybrid derivatives and evaluating their antiproliferative properties. nih.gov For instance, certain hybrids have shown significant cytotoxicity against both sensitive and drug-resistant human lung carcinoma cells. nih.gov Molecular docking studies have suggested that these compounds can interact with key proteins like tropomyosin receptor kinase A (TRKA) and mesenchymal-epithelial transition factor (c-MET), which are implicated in cancer progression and resistance. nih.gov
Another area of exploration is the design of imidazole-sulfonamide hybrids as selective inhibitors of carbonic anhydrase (CA) isoforms, such as CA IX and CA XII, which are associated with tumors. mdpi.comresearchgate.net The challenge lies in achieving selectivity for these tumor-associated isoforms over the cytosolic forms (CA I and II) to minimize side effects. mdpi.comresearchgate.net Novel tri-aryl imidazole (B134444) derivatives bearing a benzene (B151609) sulfonamide moiety have demonstrated selective inhibition of hCA IX and XII in the micromolar range. mdpi.com
The design of such hybrids often involves medicinal chemistry approaches like bioisosterism, molecular hybridization, and computational modeling to predict the binding interactions and guide the synthesis of more potent and selective compounds. researchgate.netnih.gov
Advanced Mechanistic Characterization via Systems Biology Approaches
Understanding the precise mechanism of action of N-methyl-1H-imidazole-4-sulfonamide and its derivatives is crucial for their clinical translation. Systems biology offers a powerful set of tools to unravel the complex biological networks affected by these compounds. By integrating "omics" data, such as genomics, proteomics, and metabolomics, researchers can gain a holistic view of the cellular response to a drug. nih.gov
For instance, proteomic studies can identify the direct protein targets of the compound and any downstream changes in protein expression. This can help to elucidate the signaling pathways that are modulated and provide insights into both the therapeutic effects and potential off-target effects. Metabolomic analysis can reveal changes in cellular metabolism, which is often dysregulated in diseases like cancer.
By combining these high-throughput experimental data with computational modeling, researchers can construct detailed models of the drug's mechanism of action. This systems-level understanding can aid in the identification of biomarkers for patient stratification and the prediction of potential drug combinations that may lead to synergistic effects.
Integration of Artificial Intelligence and Machine Learning in Compound Discovery
The drug discovery process is notoriously long, expensive, and has a high rate of failure. nih.gov Artificial intelligence (AI) and machine learning (ML) are emerging as transformative technologies that can significantly accelerate this process. nih.govnih.gov These computational tools can be applied at various stages, from target identification and validation to lead optimization. nih.govyoutube.com
In the context of this compound research, AI and ML can be used to:
Virtual Screening: Screen vast libraries of virtual compounds to identify those with the highest probability of binding to a specific biological target. This can significantly reduce the number of compounds that need to be synthesized and tested experimentally. nih.gov
Predictive Modeling: Develop models to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new derivatives. youtube.com This allows for the early identification of compounds with unfavorable pharmacokinetic profiles.
De Novo Design: Generate novel molecular structures with desired properties from scratch. youtube.com This can lead to the discovery of entirely new chemical scaffolds with improved efficacy and selectivity.
By integrating AI and ML into the drug discovery workflow, researchers can make more informed decisions, reduce the time and cost of development, and increase the chances of success. youtube.com
Sustainable and Scalable Synthetic Methodologies for Industrial Translation
For any promising drug candidate to reach the market, it is essential to have a synthetic route that is both sustainable and scalable. This involves the use of environmentally friendly reagents and solvents, minimizing waste generation, and ensuring that the process can be efficiently scaled up for industrial production.
Research in this area focuses on developing "green" synthetic methods for imidazole and sulfonamide derivatives. This may involve:
One-pot reactions: Combining multiple reaction steps into a single pot to reduce the need for purification of intermediates and minimize solvent usage. mdpi.com
Use of catalysts: Employing efficient catalysts to improve reaction rates and yields, often under milder reaction conditions.
Alternative solvents: Exploring the use of greener solvents, such as water or ionic liquids, to replace hazardous organic solvents. mdpi.com
Recent synthetic strategies for related compounds have utilized methods like click chemistry and multicomponent reactions to achieve efficient synthesis. mdpi.comnih.gov For example, tri-aryl imidazole-benzene sulphonamide hybrids have been synthesized in a one-pot, single-step multicomponent reaction using an ionic liquid as a catalyst. mdpi.com The development of such methodologies is crucial for the cost-effective and environmentally responsible production of this compound and its derivatives on an industrial scale.
Bridging Experimental and Computational Methodologies
The synergy between experimental and computational approaches is a powerful driver of modern drug discovery. nih.gov For this compound research, this integration is key to accelerating progress.
Computational studies , such as molecular docking and molecular dynamics simulations, can provide detailed insights into how these compounds bind to their biological targets at the atomic level. nih.govresearchgate.net This information is invaluable for understanding the structure-activity relationships (SAR) and for rationally designing more potent and selective inhibitors. For instance, docking studies have been used to predict the binding modes of imidazole-sulfonamide hybrids within the active sites of TRKA, c-MET, and carbonic anhydrases. nih.govresearchgate.net
Experimental techniques , such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, can be used to determine the three-dimensional structures of these compounds and their complexes with target proteins. nih.govacs.org This provides experimental validation for the computational models and offers a more complete picture of the binding interactions.
By iterating between computational prediction and experimental validation, researchers can refine their understanding of the system and more efficiently optimize lead compounds. This integrated approach minimizes the trial-and-error nature of traditional drug discovery and maximizes the chances of developing successful therapeutic agents.
Addressing Specific Research Gaps in Underexplored Biological Areas
While much of the research on imidazole-sulfonamide derivatives has focused on their anticancer and antimicrobial properties, there are many other biological areas where these compounds may have therapeutic potential. nih.gov The unique structural and electronic properties of the imidazole ring make it a versatile scaffold for interacting with a wide range of biological targets. nih.gov
Future research should aim to explore the activity of this compound and its analogs in other disease areas, such as:
Neurodegenerative diseases: Investigating their potential to modulate targets involved in Alzheimer's disease, Parkinson's disease, and other neurological disorders.
Inflammatory diseases: Exploring their anti-inflammatory properties and their potential to treat conditions like rheumatoid arthritis and inflammatory bowel disease. nih.gov
Infectious diseases: Expanding beyond antibacterial and antifungal activity to investigate their potential against parasites and viruses. nih.govresearchgate.net
By systematically screening these compounds against a broader range of biological targets and in various disease models, researchers may uncover novel therapeutic applications for this promising chemical scaffold. This exploration of "white spots" on the pharmacological map could lead to breakthroughs in treating a variety of unmet medical needs.
Q & A
Q. What are the standard synthetic routes for N-methyl-1H-imidazole-4-sulfonamide, and what reaction conditions are critical for achieving high yields?
- Methodological Answer: The synthesis typically involves reacting 1-methylimidazole with sulfonyl chloride derivatives under basic conditions. For example, 1-methyl-1H-imidazole-4-sulfonyl chloride (precursor) reacts with amines in dichloromethane or DMF, using triethylamine as a base to neutralize HCl byproducts. Temperature control (0–25°C) and anhydrous conditions are critical to prevent hydrolysis of the sulfonyl chloride intermediate . Purification via column chromatography or recrystallization ensures high purity (>95%).
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?
- Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR: Look for imidazole ring protons at δ 7.5–8.5 ppm and methyl groups (N-CH₃) at δ 3.0–3.5 ppm.
- ¹³C NMR: Sulfonamide sulfur-linked carbons appear at δ 125–135 ppm, while the imidazole ring carbons resonate at δ 120–140 ppm .
- Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ should match the theoretical molecular weight (e.g., ~189.24 g/mol for the base compound). Fragmentation patterns often include loss of SO₂ (64 Da) or the methylimidazole moiety .
Q. What preliminary biological screening approaches are recommended for assessing the bioactivity of this compound derivatives?
- Methodological Answer:
- Antimicrobial Assays: Use broth microdilution (CLSI guidelines) to determine MIC values against Gram-positive/negative bacteria.
- Enzyme Inhibition Studies: Screen against carbonic anhydrase or acetylcholinesterase via UV-Vis kinetic assays (e.g., esterase activity inhibition at 412 nm) .
- Cytotoxicity Testing: Employ MTT assays on mammalian cell lines (e.g., HEK-293) to evaluate IC₅₀ values and selectivity indices .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental crystallographic data for this compound derivatives?
- Methodological Answer:
- Structural Refinement: Use SHELXL for high-resolution crystallographic refinement. Compare hydrogen-bonding networks and torsion angles with DFT-optimized structures (e.g., Gaussian 16 at B3LYP/6-31G* level). Discrepancies in bond lengths >0.05 Å may indicate crystal packing effects .
- Density Functional Theory (DFT): Validate experimental geometries by calculating electrostatic potential maps to identify electron-deficient regions (e.g., sulfonamide S=O groups) .
Q. What strategies optimize the regioselectivity of sulfonamide group introduction in N-methylimidazole derivatives during multi-step syntheses?
- Methodological Answer:
- Directing Groups: Temporarily install protecting groups (e.g., Boc on imidazole-N) to block undesired sulfonation sites.
- Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance sulfonyl chloride electrophilicity, favoring substitution at the imidazole C4 position .
- Low-Temperature Control: Slow addition of sulfonyl chloride at 0°C minimizes side reactions (e.g., over-sulfonation) .
Q. How does the electronic configuration of the imidazole ring influence the sulfonamide group's reactivity in this compound?
- Methodological Answer:
- Resonance Effects: The imidazole ring’s aromaticity delocalizes electron density, reducing nucleophilicity at the sulfonamide sulfur. This stabilizes the compound against hydrolysis but may reduce reactivity in nucleophilic substitutions.
- Substituent Effects: Electron-withdrawing groups (e.g., nitro) at the imidazole C2 position increase sulfonamide acidity (pKa ~8–10), enhancing hydrogen-bonding interactions in enzyme active sites .
Data Contradiction Analysis
Q. How should researchers address conflicting bioactivity data between in vitro and in vivo studies for this compound analogs?
- Methodological Answer:
- Pharmacokinetic Profiling: Measure plasma stability (e.g., HPLC) and metabolite identification (LC-MS/MS) to assess bioavailability. Poor in vivo activity may stem from rapid hepatic clearance or protein binding .
- Dose-Response Reconciliation: Re-evaluate in vitro assays using serum-containing media to mimic physiological conditions. Adjust concentrations to account for serum protein binding .
Methodological Tables
Q. Table 1: Key Synthetic Parameters for this compound
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Reaction Temperature | 0–25°C (controlled) | |
| Solvent | Dichloromethane or DMF | |
| Base | Triethylamine | |
| Purification Method | Column Chromatography |
Q. Table 2: Spectral Markers for Structural Confirmation
| Technique | Key Peaks/Patterns | Reference |
|---|---|---|
| ¹H NMR | δ 3.0–3.5 ppm (N-CH₃) | |
| ¹³C NMR | δ 125–135 ppm (S-linked C) | |
| MS (ESI) | [M+H]⁺ = 189.24 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
